



Common impurities in Fingolimod synthesis and their origins

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Compound of Interest

Compound Name: 1-(2-lodoethyl)-4-octylbenzene

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Technical Support Center: Fingolimod Synthesis Impurities

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing common impurities in Fingolimod synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities found in Fingolimod synthesis?

A1: Impurities in Fingolimod can be broadly categorized into three main types: process-related impurities, degradation products, and residual solvents.[1][2] Process-related impurities arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products.[1][2] Degradation products are formed by the chemical breakdown of Fingolimod under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1][2] Residual solvents are organic volatile chemicals used during the synthesis process that are not completely removed.

Q2: What are some specific examples of process-related impurities in Fingolimod synthesis?

A2: Several process-related impurities have been identified and characterized. These include N,N-dimethyl, N-methyl, nitromono methyl, monomethyl, nitrohydroxy, and hydroxy impurities.







[3][4][5] Additionally, homologous impurities such as the heptyl and nonyl analogs of Fingolimod have been observed.[6] The European Pharmacopoeia and United States Pharmacopeia also list several designated impurities (Impurity A-I).[1]

Q3: What are genotoxic impurities and are they a concern for Fingolimod?

A3: Genotoxic impurities are substances that can cause damage to DNA and are potentially carcinogenic. Their levels in active pharmaceutical ingredients (APIs) are strictly controlled to be as low as possible. Certain reagents and intermediates used in the synthesis of Fingolimod have the potential to be genotoxic.[7][8] Therefore, it is crucial to have a well-controlled manufacturing process and sensitive analytical methods to ensure that genotoxic impurities are below the threshold of toxicological concern (TTC).[7][8]

Q4: What are the regulatory guidelines for controlling impurities in Fingolimod?

A4: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A/B). According to these guidelines, any impurity present at a level of 0.10% or greater should be identified and characterized.[3] For genotoxic impurities, much stricter limits are applied based on the TTC.[1][7] Regulatory bodies like the FDA and EMA enforce these guidelines.[2]

Troubleshooting Guide for Impurity Analysis

This guide addresses common issues encountered during the HPLC/UPLC analysis of Fingolimod and its impurities.

Troubleshooting & Optimization

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| Problem | Potential Cause(s) | Suggested Solution(s) |
|--|--|---|
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of Fingolimod or impurities Secondary interactions with the stationary phase Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate Temperature variations Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning Use a column oven to maintain a consistent temperature Replace the column if it has deteriorated. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or sample Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases Implement a robust needle wash protocol for the autosampler Inject a blank solvent to check for system contamination. |
| Unexpected Peaks | - Presence of a co-eluting impurity Sample degradation after preparation. | - Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve resolution Analyze samples promptly after preparation and store them under appropriate conditions. |
| Low Signal-to-Noise Ratio | - Low detector sensitivity High baseline noise. | - Ensure the detection wavelength is optimal for Fingolimod and its impurities |



(typically around 220 nm).[9]-Check for air bubbles in the detector, and ensure the mobile phase is properly degassed.

Summary of Common Fingolimod Impurities

Troubleshooting & Optimization

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| Impurity Name | Туре | Origin |
|---------------------------------|-----------------|---|
| N,N-dimethyl Fingolimod | Process-Related | By-product from the methylation of the amino group.[3] |
| N-methyl Fingolimod | Process-Related | Incomplete methylation or demethylation reaction by-product.[3] |
| Nitromono methyl Fingolimod | Process-Related | Intermediate from a specific synthetic route.[3] |
| Monomethyl Fingolimod | Process-Related | By-product from a specific synthetic route.[3] |
| Nitrohydroxy Fingolimod | Process-Related | Intermediate from a specific synthetic route.[3] |
| Hydroxy Fingolimod | Process-Related | By-product from a specific synthetic route.[3] |
| Heptyl Homolog | Process-Related | Arises from the use of heptanophenone instead of octanophenone as a starting material.[6] |
| Nonyl Homolog | Process-Related | Arises from the use of nonanophenone instead of octanophenone as a starting material.[6] |
| Acetylated Degradation Products | Degradation | Formed during base-catalyzed hydrolysis when acetonitrile is used as a co-solvent. |
| Oxidation Products | Degradation | Formed upon exposure to oxidizing agents.[2] |
| Hydrolysis Products | Degradation | Formed in the presence of moisture, especially under acidic or basic conditions.[2] |



Experimental Protocols

Protocol 1: UPLC-UV Method for Organic Impurity Profiling

This method is suitable for the separation and quantification of known and unknown organic impurities in Fingolimod hydrochloride.

- Instrumentation: UPLC system with a photodiode array (PDA) detector.
- Column: C18 stationary phase, e.g., Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- · Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-2 min: 95% A, 5% B
 - 2-15 min: Linear gradient to 5% A, 95% B
 - 15-18 min: Hold at 5% A, 95% B
 - 18-20 min: Return to initial conditions
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- · Detection Wavelength: 220 nm.
- Injection Volume: 2 μL.
- Sample Preparation:
 - Standard Solution: Prepare a solution of Fingolimod hydrochloride reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.5 mg/mL.



 Sample Solution: Prepare the Fingolimod hydrochloride sample in the same diluent to a concentration of 0.5 mg/mL.

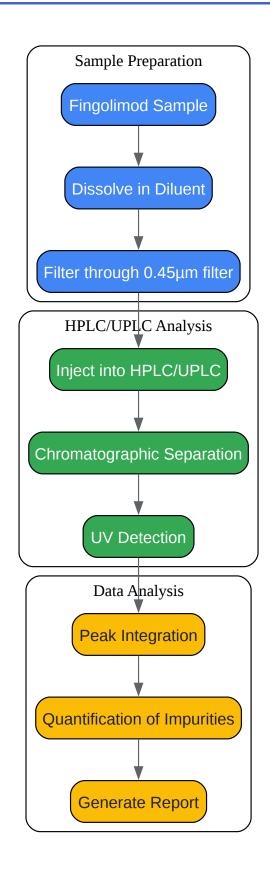
Protocol 2: Forced Degradation Study

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

- Stock Solution: Prepare a 1 mg/mL solution of Fingolimod hydrochloride in methanol.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide and store at room temperature for 24 hours.
- Thermal Degradation: Expose the solid Fingolimod hydrochloride to 105°C for 24 hours.
- Photolytic Degradation: Expose the solid and a solution of Fingolimod hydrochloride to UV (254 nm) and visible light for 7 days.
- Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50 μg/mL) with the mobile phase and analyze using the UPLC-UV method described in Protocol 1.

Visualizations

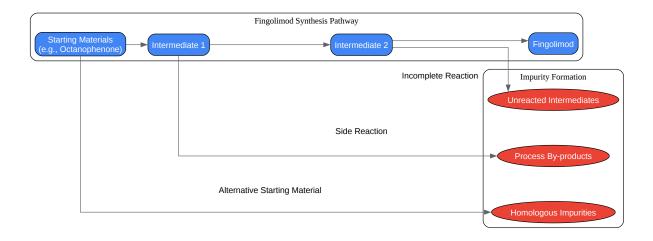




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Caption: Experimental workflow for Fingolimod impurity analysis.





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Caption: Origins of process-related impurities in Fingolimod synthesis.

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